molecular formula C11H10N4O3 B8380699 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one

4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one

Cat. No. B8380699
M. Wt: 246.22 g/mol
InChI Key: DMNXSTVDZJRRCG-UHFFFAOYSA-N
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Patent
US03987160

Procedure details

Sodium dithionite (8.7 g.) was added slowly to a stirred mixture of 4-amino-2-(2-methoxyphenyl)-5-nitrosopyrimid-6-one (6.15 g.) and water (90 ml.) at 70°-80° C., and stirring at that temperature was continued for a further 50 minutes. The mixture was then cooled, the yellow solid was filtered off, washed with water and dried to give 4,5-diamino-2-(2-methoxyphenyl)pyrimid-6-one (2.54 g.), m.p. 222°-223° C. (with decomposition), pure enough for use as a starting material in the next stage of the synthesis. Recrystallisation of a sample from ethanol gave analytically pure 4,5-diamino-2-(2-methoxyphenyl)pyrimid-6-one, m.p. 223°-224° C. (with decomposition).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:9][C:10]1[N:11]=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[NH:13][C:14](=[O:18])[C:15]=1[N:16]=O>O>[NH2:9][C:10]1[N:11]=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[NH:13][C:14](=[O:18])[C:15]=1[NH2:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
6.15 g
Type
reactant
Smiles
NC=1N=C(NC(C1N=O)=O)C1=C(C=CC=C1)OC
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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